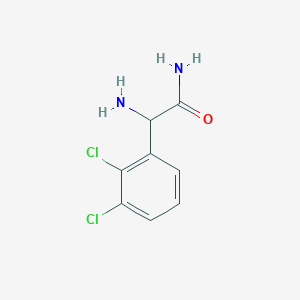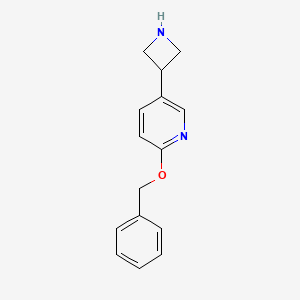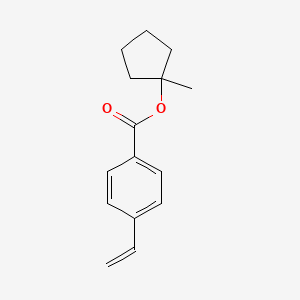
1-Methylcyclopentyl 4-Vinylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylcyclopentyl 4-Vinylbenzoate is an organic compound with the molecular formula C15H18O2 and a molecular weight of 230.3 g/mol . It is also known by its systematic name, Benzoic acid, 4-ethenyl-, 1-methylcyclopentyl ester . This compound is characterized by the presence of a vinyl group attached to the benzene ring and a methylcyclopentyl ester group.
Métodos De Preparación
The synthesis of 1-Methylcyclopentyl 4-Vinylbenzoate typically involves the esterification of 4-vinylbenzoic acid with 1-methylcyclopentanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1-Methylcyclopentyl 4-Vinylbenzoate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The compound can undergo hydrogenation reactions to reduce the vinyl group to an ethyl group using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Methylcyclopentyl 4-Vinylbenzoate has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 1-Methylcyclopentyl 4-Vinylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways .
Comparación Con Compuestos Similares
1-Methylcyclopentyl 4-Vinylbenzoate can be compared with other similar compounds, such as:
Methyl 4-Vinylbenzoate: This compound has a similar structure but with a methyl ester group instead of a methylcyclopentyl ester group.
Ethyl 4-Vinylbenzoate: Similar to methyl 4-vinylbenzoate, but with an ethyl ester group. It also has distinct properties and uses.
4-Vinylbenzoic Acid: The parent compound with a carboxylic acid group instead of an ester group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C15H18O2 |
|---|---|
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
(1-methylcyclopentyl) 4-ethenylbenzoate |
InChI |
InChI=1S/C15H18O2/c1-3-12-6-8-13(9-7-12)14(16)17-15(2)10-4-5-11-15/h3,6-9H,1,4-5,10-11H2,2H3 |
Clave InChI |
ROATYIQTUQIIKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC1)OC(=O)C2=CC=C(C=C2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(2-Carboxyethoxy)-2-(2-carboxyethoxymethyl)-2-[(12-oxo-12-phenylmethoxydodecanoyl)amino]propoxy]propanoic acid](/img/structure/B13702052.png)
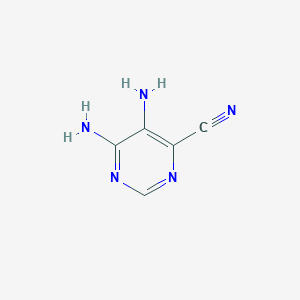
![2-[4-(1-Boc-3-azetidinyl)phenyl]propanoic Acid](/img/structure/B13702057.png)
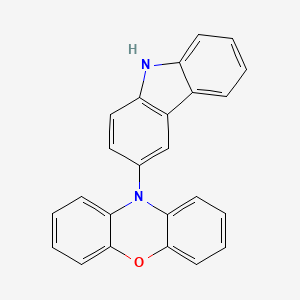
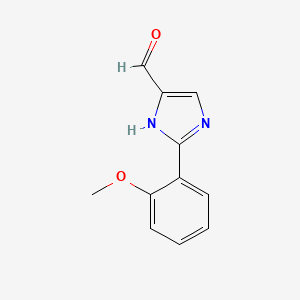
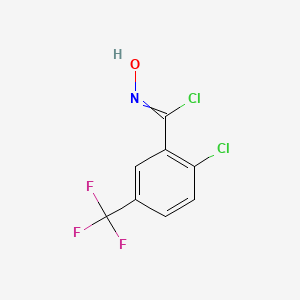
![3-Bromodibenzo[b,d]furan-4-amine](/img/structure/B13702082.png)
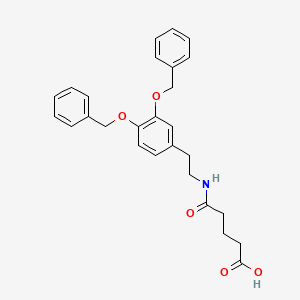
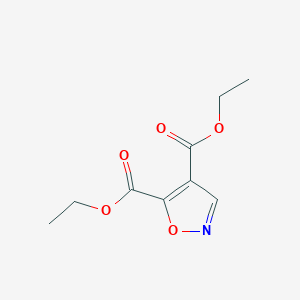
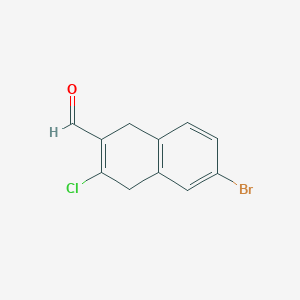
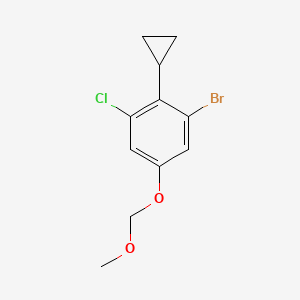
![6-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B13702125.png)
